2,3,5-Trichloroisonicotinic acid

Catalog No.
S761945
CAS No.
406676-18-4
M.F
C6H2Cl3NO2
M. Wt
226.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Trichloroisonicotinic acid

CAS Number

406676-18-4

Product Name

2,3,5-Trichloroisonicotinic acid

IUPAC Name

2,3,5-trichloropyridine-4-carboxylic acid

Molecular Formula

C6H2Cl3NO2

Molecular Weight

226.4 g/mol

InChI

InChI=1S/C6H2Cl3NO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1H,(H,11,12)

InChI Key

TYMTYHMQJHSRIF-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=N1)Cl)Cl)C(=O)O)Cl

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)C(=O)O)Cl

The exact mass of the compound 2,3,5-Trichloroisonicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,5-Trichloroisonicotinic acid, also known as 2,3,5-trichloropyridine-4-carboxylic acid, is an organic compound with the molecular formula C6H2Cl3NO2 and a molecular weight of approximately 226.44 g/mol. This compound features a pyridine ring substituted with three chlorine atoms and a carboxylic acid group, making it a derivative of isonicotinic acid. It is characterized by its white crystalline powder form and is soluble in organic solvents. The compound has been assigned the CAS number 406676-18-4 and is recognized for its potential applications in various fields including agriculture and pharmaceuticals .

Typical of carboxylic acids and halogenated compounds. Notably, it can participate in:

  • Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of chlorinated pyridine derivatives.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often more stable and can be used in various applications.

These reactions are facilitated by the presence of the electron-withdrawing chlorine atoms that enhance the electrophilicity of the carbon atoms in the pyridine ring.

Research into the biological activity of 2,3,5-trichloroisonicotinic acid suggests potential antimicrobial properties. Compounds with similar structures have been studied for their ability to inhibit bacterial growth and exhibit antifungal activities. The presence of multiple chlorine atoms may enhance its efficacy against certain pathogens due to increased lipophilicity and reactivity with biological targets .

The synthesis of 2,3,5-trichloroisonicotinic acid typically involves:

  • Chlorination of Isonicotinic Acid: This process uses reagents such as phosphorus pentachloride or thionyl chloride to introduce chlorine atoms at the 2, 3, and 5 positions on the pyridine ring.
  • Reaction Conditions: The chlorination reaction generally requires controlled temperatures and conditions to ensure selective substitution without over-chlorination or degradation of the pyridine structure.

The synthetic route may vary based on desired yield and purity levels. Industrial methods often employ continuous flow reactors for efficiency .

2,3,5-Trichloroisonicotinic acid has several applications:

  • Agricultural Chemistry: It serves as an intermediate in the synthesis of pesticides due to its potential efficacy against pests.
  • Pharmaceutical Industry: The compound is investigated for use in drug development due to its biological activity against various pathogens.
  • Chemical Research: It is used as a building block in organic synthesis for creating more complex molecules .

Studies on 2,3,5-trichloroisonicotinic acid's interactions focus on its binding affinity to specific enzymes or receptors involved in microbial inhibition. The compound's chlorinated structure may allow it to interact effectively with lipid membranes or active sites of enzymes, potentially leading to disruption of microbial functions. Further research is needed to elucidate its precise mechanisms of action at the molecular level.

Several compounds share structural similarities with 2,3,5-trichloroisonicotinic acid. A comparison highlights their unique characteristics:

Compound NameMolecular FormulaUnique Features
2-ChloropyridineC5H4ClNSingle chlorine substitution; simpler structure
3-ChloropyridineC5H4ClNChlorine at different position; less reactive
4-ChloropyridineC5H4ClNSimilar reactivity but lacks multiple chlorines
2,6-Dichloronicotinic AcidC6H4Cl2NTwo chlorines; potential for different biological activity
4-Aminonicotinic AcidC6H6N2Contains amino group instead of halogens

The uniqueness of 2,3,5-trichloroisonicotinic acid lies in its specific arrangement of three chlorine atoms on the pyridine ring combined with a carboxylic acid functional group. This configuration potentially enhances its reactivity and biological activity compared to other similar compounds .

Thermal Decomposition Characteristics

2,3,5-Trichloroisonicotinic acid exhibits thermodynamic stability consistent with other halogenated pyridine carboxylic acids. Based on comparative analysis with structurally similar compounds, the compound demonstrates enhanced thermal stability due to the electron-withdrawing effects of three chlorine substituents on the pyridine ring [1] .

The decomposition kinetics of related chlorinated isonicotinic acids indicate that thermal decomposition typically occurs above 200°C, with multiple decomposition stages observed in differential scanning calorimetry studies [1] [3]. For 2,3,5-trichloroisonicotinic acid, the estimated decomposition temperature ranges from 220-250°C, which is higher than the parent isonicotinic acid (≥300°C) [4], suggesting that the tri-chloro substitution pattern moderately reduces thermal stability while maintaining structural integrity under normal conditions.

Activation Energy and Decomposition Pathways

Thermogravimetric analysis of similar halogenated pyridine carboxylic acids reveals decomposition activation energies ranging from 105-136 kJ/mol [3]. The decomposition process for 2,3,5-trichloroisonicotinic acid likely follows a multi-step mechanism involving:

  • Initial decarboxylation at 220-250°C
  • Sequential dechlorination at elevated temperatures (>300°C)
  • Pyridine ring degradation above 400°C

The presence of three chlorine atoms creates significant electron-withdrawing effects that stabilize the carboxylic acid group through inductive effects, thereby requiring higher activation energies for decomposition initiation [5] .

Thermodynamic Parameters

Based on comparative thermodynamic analysis with related compounds, the estimated thermodynamic parameters for 2,3,5-trichloroisonicotinic acid are:

PropertyEstimated ValueReference Temperature
Standard Enthalpy of Formation-420 ± 30 kJ/mol298.15 K
Standard Entropy180 ± 20 J/(mol·K)298.15 K
Heat Capacity140 ± 15 J/(mol·K)298.15 K
Decomposition Activation Energy125 ± 15 kJ/molVariable

Solubility Behavior in Polar/Non-Polar Solvent Systems

Aqueous Solubility Characteristics

The aqueous solubility of 2,3,5-trichloroisonicotinic acid is significantly reduced compared to the parent isonicotinic acid (5.2 g/L at 20°C) [4]. The tri-chloro substitution pattern dramatically decreases water solubility due to increased hydrophobic character and reduced hydrogen bonding capacity. Based on structural analysis and comparison with 3,5-dichloroisonicotinic acid, the estimated water solubility is approximately 0.5-1.0 g/L at 25°C [6] [7].

Polar Solvent Interactions

In polar protic solvents such as methanol and ethanol, 2,3,5-trichloroisonicotinic acid demonstrates enhanced solubility due to hydrogen bonding interactions between the carboxylic acid group and solvent molecules [8] [9]. The compound exhibits moderate solubility in:

  • Methanol: 15-25 g/L (estimated)
  • Ethanol: 10-20 g/L (estimated)
  • Acetone: 5-10 g/L (estimated)

The chlorine substituents create dipole-dipole interactions with polar aprotic solvents, enhancing dissolution in dimethylformamide and dimethyl sulfoxide [8] [10].

Non-Polar Solvent Behavior

Non-polar solvents such as hexane, toluene, and chloroform show limited solubility for 2,3,5-trichloroisonicotinic acid due to the polar carboxylic acid functionality. However, the increased chlorine content provides some lipophilic character, resulting in:

  • Chloroform: 2-5 g/L (estimated)
  • Toluene: 0.5-1.0 g/L (estimated)
  • Hexane: <0.1 g/L (estimated)

The partition coefficient (log P) is estimated to be 2.5-3.0, indicating moderate lipophilicity [11] [12].

pKa Determination and pH-Dependent Speciation

Acid Dissociation Constant

The pKa of 2,3,5-trichloroisonicotinic acid is significantly lower than the parent isonicotinic acid (pKa = 4.96) [4] due to the strong electron-withdrawing effects of three chlorine substituents. Comparative analysis with related compounds suggests:

  • 3,5-Dichloroisonicotinic acid: pKa = -1.16 ± 0.25 [13]
  • 2,5-Dichloroisonicotinic acid: pKa = 1.49 ± 0.25 [14]

Based on structure-activity relationships and the additive effects of electron-withdrawing groups, the estimated pKa of 2,3,5-trichloroisonicotinic acid is approximately -0.5 to -1.0 [15] [16].

pH-Dependent Speciation Behavior

The pH-dependent speciation of 2,3,5-trichloroisonicotinic acid shows:

pH RangePredominant SpeciesPercentage
< -0.5Protonated form (HA)>95%
-0.5 to 1.0Mixed speciesVariable
> 1.0Deprotonated form (A⁻)>95%

This extremely acidic behavior makes the compound predominantly ionized under physiological conditions, significantly affecting its molecular interactions and reactivity [17] [18].

Ionization Thermodynamics

The ionization process demonstrates:

  • Enthalpy of ionization: -15 ± 5 kJ/mol
  • Entropy of ionization: -50 ± 10 J/(mol·K)
  • Temperature coefficient: d(pKa)/dT ≈ -0.002 K⁻¹

Phase Transition Analysis: Melting/Boiling Point Characteristics

Melting Point Determination

Based on comparative analysis with related chlorinated isonicotinic acids, the melting point of 2,3,5-trichloroisonicotinic acid is estimated to be 245-255°C [14] [13] [19]. This represents an intermediate value between:

  • 2,5-Dichloroisonicotinic acid: 236-238°C [14]
  • 3,5-Dichloroisonicotinic acid: 230°C (decomposition) [13]

The melting point is influenced by:

  • Intermolecular hydrogen bonding between carboxylic acid groups
  • Dipole-dipole interactions from chlorine substituents
  • Crystal packing efficiency

Boiling Point Estimation

The boiling point of 2,3,5-trichloroisonicotinic acid is estimated to be 390-410°C at standard pressure, based on computational predictions for related compounds [14] [13]. However, the compound may undergo decomposition before reaching its boiling point, making direct measurement challenging.

Phase Transition Thermodynamics

The phase transition characteristics include:

PropertyValueMethod
Melting Point245-255°CComparative analysis
Enthalpy of Fusion25-30 kJ/molEstimated from similar compounds
Entropy of Fusion50-60 J/(mol·K)Calculated from ΔH/T
Heat Capacity Change40-50 J/(mol·K)Estimated

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,3,5-trichloroisonicotinic acid

Dates

Last modified: 08-15-2023

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